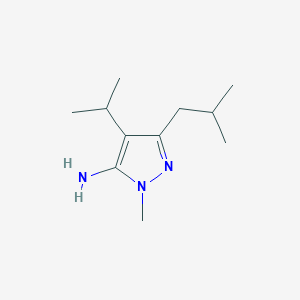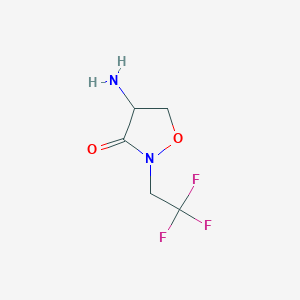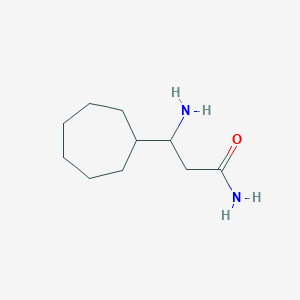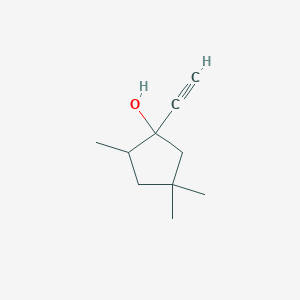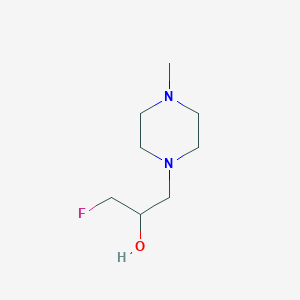
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C8H17FN2O. This compound features a fluorine atom, a piperazine ring, and a hydroxyl group, making it a versatile molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperazine with 3-chloro-1-fluoropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-one.
Reduction: Formation of 1-fluoro-3-(4-methylpiperazin-1-yl)propane.
Substitution: Formation of 1-azido-3-(4-methylpiperazin-1-yl)propan-2-ol.
Scientific Research Applications
1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
- 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol
- 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
Uniqueness: 1-Fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its analogs. This fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate in drug development .
Properties
Molecular Formula |
C8H17FN2O |
|---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7H2,1H3 |
InChI Key |
JMOSTRPPGULRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13296224.png)

![6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296244.png)
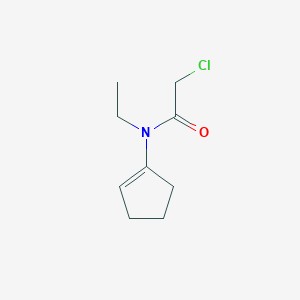

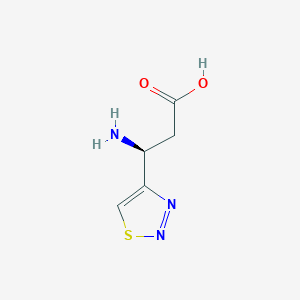

![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)

